molecular formula C11H11N3O B3319983 2-Methoxy-3,4'-bipyridin-2'-amine CAS No. 1192814-85-9

2-Methoxy-3,4'-bipyridin-2'-amine

Cat. No.: B3319983
CAS No.: 1192814-85-9
M. Wt: 201.22
InChI Key: DXZLXKWCQCYQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3,4'-bipyridin-2'-amine is a bipyridine derivative featuring a methoxy (-OCH₃) substituent at the 2-position of one pyridine ring and an amine (-NH₂) group at the 2'-position of the adjacent pyridine.

Properties

IUPAC Name

4-(2-methoxypyridin-3-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-9(3-2-5-14-11)8-4-6-13-10(12)7-8/h2-7H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZLXKWCQCYQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methoxy-3,4'-bipyridin-2'-amine with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Solubility/Storage Applications/Notes
3,4'-Bipyridin-2'-amine C₁₀H₉N₃ 171.2 Amine (-NH₂) at 2'-position; no methoxy group Soluble in DMSO; store at RT, protect light Research use only; purity >98%
Dicambine (Banvel®) C₈H₆Cl₂O₃ 221.04 Methoxy (-OCH₃) at 2-position; dichloro (Cl) at 3,6 positions; benzoic acid Low aqueous solubility; stable at RT Herbicide; acute oral LD₅₀ (rat): 1707–2900 mg/kg
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Methoxy (-OCH₃) at 2-position; complex benzodioxin and dimethylamino groups Solubility data not provided Research use only; not validated for medical use
PDE10A Inhibitor (PDB: 4MUW) C₂₃H₂₀F₂N₆O₂ 474.45 Keto-benzimidazole and bipyridin-2'-amine backbone; fluorine substituents Crystalline structure (2.64 Å resolution) Potent PDE10A inhibitor; demonstrates role of bipyridin-amine in enzyme binding
Key Observations:

In Dicambine, the methoxy group contributes to its herbicidal activity but also correlates with moderate toxicity (oral LD₅₀ ~1700–2900 mg/kg in rats).

Role of Substituents :

  • Chlorine atoms in Dicambine enhance bioactivity as a herbicide but introduce environmental and toxicological risks.
  • Complex substituents (e.g., benzodioxin in the compound from ) significantly increase molecular weight, which may limit pharmacokinetic properties.

Stability and Handling Considerations

  • 3,4'-Bipyridin-2'-amine : Requires storage at room temperature with protection from light; stability is compromised by repeated freeze-thaw cycles.
  • This compound (inferred) : Likely shares similar sensitivity to light and temperature due to the aromatic amine and methoxy groups.

Biological Activity

2-Methoxy-3,4'-bipyridin-2'-amine is an organic compound notable for its bipyridine structure, which consists of two pyridine rings connected by a single bond. Its unique molecular features include a methoxy group and an amine group, contributing to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N2_2O
  • Molecular Weight : Approximately 215.25 g/mol
  • Structural Features :
    • Two pyridine rings
    • Methoxy group (-OCH₃)
    • Amino group (-NH₂)

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives of bipyridine compounds have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : Interaction studies suggest that the compound binds to specific biological receptors and enzymes, modulating their activity and influencing cellular pathways.
  • Inhibition of Protein-Protein Interactions (PPIs) : Similar compounds have been shown to disrupt critical PPIs involved in cancer progression, such as the ELF3-MED23 interaction, leading to reduced HER2 levels in gastric cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.

Anticancer Activity

A study investigated the effects of a related compound on HER2-positive gastric cancer cells. The results indicated that the compound significantly reduced HER2 protein levels and induced apoptosis through the inhibition of ELF3-MED23 PPI. This highlights the potential of bipyridine derivatives in targeting aggressive cancer types .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of bipyridine derivatives. It was found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antimicrobial agents based on this structural framework.

Comparative Analysis

Compound NameBiological ActivityUnique Mechanism
This compoundAntimicrobial, AnticancerDisruption of ELF3-MED23 PPI
2,2'-BipyridineCoordination chemistryCommon ligand
3-Amino-2-pyridineVaries (depends on substituents)Different biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3,4'-bipyridin-2'-amine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3,4'-bipyridin-2'-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.